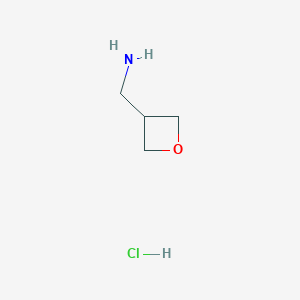
2-Chloro-1-(4,4-difluorocyclohexyl)ethan-1-one
Overview
Description
“2-Chloro-1-(4,4-difluorocyclohexyl)ethan-1-one” is an organic compound with the molecular formula C8H11ClF2O . It has a molecular weight of 196.62 g/mol .
Synthesis Analysis
The synthesis of “2-Chloro-1-(4,4-difluorocyclohexyl)ethan-1-one” involves two stages . In the first stage, 4,4-difluorocyclohexane-1-carbonyl chloride reacts with diazomethyl-trimethyl-silane in the presence of triethylamine in diethyl ether at -25 to 20℃ for 5 hours . In the second stage, the reaction mixture is treated with hydrogen chloride in diethyl ether at -20 to 20℃ for 5 hours . The yield of this reaction is approximately 85% .Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(4,4-difluorocyclohexyl)ethan-1-one” consists of a cyclohexyl ring with two fluorine atoms at the 4,4-positions, an ethanone group at the 1-position, and a chlorine atom at the 2-position .Scientific Research Applications
Enzymatic Process Development for Chiral Intermediates
- Application: The compound has been utilized in the development of an enzymatic process for preparing chiral intermediates like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital intermediate in synthesizing Ticagrelor, a medication for acute coronary syndromes. This process exemplifies a green and efficient approach with potential for industrial applications (Guo et al., 2017).
Synthesis of Novel Fluorinated Compounds
- Application: Research involving derivatives of chloro- and fluorocyclohexyl compounds has led to the synthesis of new mono- or di-substituted cycloolefins and spirocyclic compounds. These compounds have potential applications in creating more complex fluorinated molecules (Mir et al., 1994).
Two-Photon Absorption and Biological Imaging
- Application: Derivatives of cyclohexyl compounds have been explored for their two-photon absorption properties and potential in biological imaging. These studies focus on the efficient superfluorescence and photophysical properties of such compounds (Belfield et al., 2011).
Fluorination Processes
- Application: Research into fluorination reactions using substituted (difluoroiodo)arenes and phenylcyclohexenes has been conducted. These studies contribute to the understanding of fluorination techniques and the creation of gem-difluoro compounds (Gregorčič & Zupan, 1977).
Synthesis of Agricultural Fungicides
- Application: The compound has been used in the synthesis of key intermediates for agricultural fungicides. An efficient method for preparing these intermediates showcases the compound's relevance in the agricultural sector (Ji et al., 2017).
properties
IUPAC Name |
2-chloro-1-(4,4-difluorocyclohexyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF2O/c9-5-7(12)6-1-3-8(10,11)4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMITEJMPRVHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)CCl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4,4-difluorocyclohexyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-3,5-dichloro-N-cyclobutyl-benzenesulfonamide](/img/structure/B1429475.png)
![Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1429476.png)

![2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429479.png)


![2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1429482.png)



![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1429489.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1429496.png)
